
Core Concepts: Understanding DSPE-PEG-SH
MW 2000

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DSPE-PEG-SH, MW 2000

Cat. No.: B15573441 Get Quote

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-

PEG-SH MW 2000) is a heterobifunctional, PEGylated phospholipid derivative widely employed

in nanomedicine and drug delivery.[1] It is an amphiphilic polymer, meaning it possesses both a

hydrophobic (water-fearing) lipid tail (DSPE) and a hydrophilic (water-loving) polymer head

(PEG-SH).[2][3] This unique structure allows it to self-assemble in aqueous solutions into

micelles or to be incorporated into the lipid bilayer of nanoparticles such as liposomes.[4][5][6]

The key functionalities of DSPE-PEG-SH MW 2000 are:

DSPE Anchor: The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine portion is a saturated

18-carbon phospholipid that serves as a robust hydrophobic anchor, allowing for stable

insertion into the lipid core of nanoparticles.[7]

PEG 2000 Spacer: The polyethylene glycol chain of approximately 2000 Da forms a

hydrophilic, flexible corona on the nanoparticle surface. This PEG layer creates a "stealth"

characteristic, providing a steric barrier that inhibits the adsorption of plasma proteins

(opsonization).[3][8][9] This, in turn, reduces recognition and clearance by the mononuclear

phagocyte system (MPS), significantly prolonging the circulation half-life of the nanocarrier in

the bloodstream.[8][10][11]

Terminal Thiol (-SH) Group: The reactive thiol (sulfhydryl) group at the distal end of the PEG

chain is a critical functional handle for bioconjugation. It readily reacts with maleimide-

functionalized molecules to form a stable covalent thioether bond.[4][5][6][12] This allows for
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the surface modification of nanoparticles with targeting ligands such as antibodies, peptides,

or aptamers to achieve site-specific drug delivery.[1][8]

Synthesis and Chemical Reactions
Synthesis of DSPE-PEG-SH
A common method for synthesizing DSPE-PEG-SH is by modifying a precursor molecule,

DSPE-PEG-Amine, using Traut's reagent (2-iminothiolane). The primary amine group reacts

with Traut's reagent to introduce a free thiol group.[13]
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Caption: Synthesis of DSPE-PEG-SH from DSPE-PEG-Amine.

Thiol-Maleimide Conjugation Chemistry
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The terminal thiol group of DSPE-PEG-SH is most commonly utilized for covalently attaching

targeting moieties through a Michael addition reaction with a maleimide group. This "click

chemistry" reaction is highly efficient and proceeds under mild, aqueous conditions, making it

ideal for conjugating sensitive biological molecules.[14][15]
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Caption: Thiol-maleimide coupling for nanoparticle targeting.

Quantitative Data and Physicochemical
Characterization
The physicochemical properties of DSPE-PEG-SH and the nanoparticles formulated with it are

critical for their in vivo performance. Key parameters include particle size, polydispersity index

(PDI), zeta potential, and critical micelle concentration (CMC).
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Parameter System Value Method Reference

Particle Size

(Diameter)

DSPE-PEG2000

Micelles
~10 nm DLS & SAXS [16]

DSPE-PEG2000

Micelles
16.5 - 20 nm Not Specified [10]

DSPE-PEG2000

(alone)
52.0 nm DLS [17]

cRGD-modified

Liposomes
126 nm DLS [18]

Zeta Potential
DSPE-PEG2000

Micelles
-2.7 ± 1.1 mV DLS [16]

DSPE-PEG2000

(alone)
~ -38.0 mV DLS [17]

Polydispersity

Index (PDI)

cRGD-modified

Liposomes
0.1 DLS [18]

Critical Micelle

Conc. (CMC)
DSPE-PEG2000

1.8 x 10⁻⁵ mol

L⁻¹
Not Specified [16]

DSPE-PEG2000
Micromolar

Range
Fluorescence [19]

Aggregation

Number

DSPE-PEG2000

Micelles
~90 units/micelle Not Specified [10]

Experimental Protocols
Protocol 1: Liposome Formulation via Thin-Film
Hydration
This is a robust and widely used method for preparing liposomes and encapsulating

hydrophobic drugs.[3][20][21]
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Caption: Workflow for liposome preparation by thin-film hydration.
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Detailed Methodology:

Lipid Dissolution: A mixture of lipids, including the primary phospholipid (e.g., DSPC),

cholesterol, and DSPE-PEG-SH (a common molar ratio is 55:40:5), are dissolved in an

organic solvent like chloroform or a chloroform:methanol mixture in a round-bottom flask.[22]

If a hydrophobic drug is to be encapsulated, it is added at this stage.[21]

Film Formation: The flask is attached to a rotary evaporator, and the organic solvent is

removed under reduced pressure. This process leaves a thin, uniform lipid film on the inner

wall of the flask.[20][22]

Drying: To ensure complete removal of the organic solvent, the flask is placed under a high

vacuum for several hours or overnight.[21]

Hydration: The lipid film is hydrated with an aqueous buffer (e.g., PBS, pH 7.4). The

hydration is performed at a temperature above the phase transition temperature of the main

lipid component to ensure proper formation of multilamellar vesicles (MLVs).[20]

Size Reduction: The resulting MLV suspension is heterogeneous in size. To produce

uniformly sized small unilamellar vesicles (SUVs), the suspension is subjected to size

reduction. This is typically achieved by probe sonication or, more commonly, by extrusion

through polycarbonate membranes of a defined pore size (e.g., 100 nm).[20] The extrusion

process is repeated for an odd number of passes (e.g., 11-21 times) to ensure a narrow size

distribution.[20]

Purification and Sterilization: Unencapsulated drug is removed from the liposome

suspension using techniques like size exclusion chromatography (SEC) or dialysis. The final

formulation can be sterilized by filtration through a 0.22 µm filter.

Protocol 2: Characterization of Drug Encapsulation
Efficiency
This protocol determines the amount of drug successfully loaded into the nanoparticles.[20]

Methodology:
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Separation: The unencapsulated ("free") drug must be separated from the drug-loaded

liposomes. This can be done using size exclusion chromatography, dialysis, or ultrafiltration.

[20]

Lysis: The purified liposomes are disrupted (lysed) to release the encapsulated drug. This is

typically achieved by adding a surfactant (e.g., Triton X-100) or an organic solvent like

methanol.[20]

Quantification: The concentration of the released drug is measured using an appropriate

analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid

Chromatography (HPLC).[20]

Calculation: The Encapsulation Efficiency (EE%) is calculated as: EE% = (Mass of Drug in

Liposomes / Total Mass of Drug Used) x 100

Mechanism of Action: The "Stealth" Effect
The PEG corona provided by DSPE-PEG-SH is fundamental to the in vivo efficacy of many

nanomedicines. It provides a "stealth" or sterically stabilized surface that prevents the

adsorption of opsonin proteins from the bloodstream. This, in turn, helps the nanoparticles

evade recognition and uptake by macrophages of the mononuclear phagocyte system,

primarily in the liver and spleen, leading to a longer circulation time and enhanced

accumulation in target tissues (like tumors) via the Enhanced Permeability and Retention

(EPR) effect.[2][9][20]
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Caption: DSPE-PEG-SH provides a "stealth" effect, preventing opsonization and rapid

clearance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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